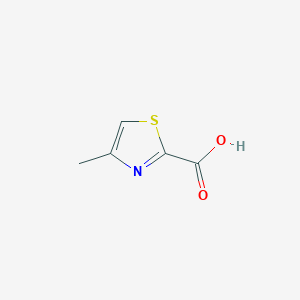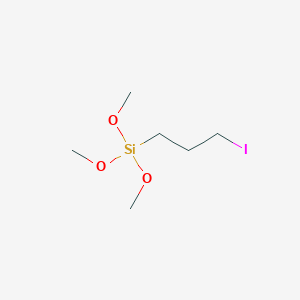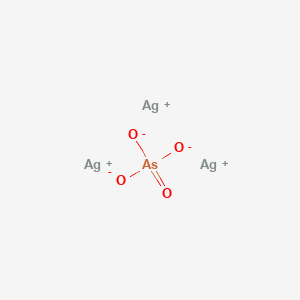
5-Methoxy-2-nitrosophenol
概述
描述
5-Methoxy-2-nitrosophenol is a chemical compound with the molecular formula C7H7NO3 and a molecular weight of 153.14 g/mol . . The compound is characterized by the presence of a methoxy group (-OCH3) and a nitroso group (-NO) attached to a phenol ring.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methoxy-2-nitrosophenol typically involves the nitration of 5-methoxyphenol followed by the reduction of the nitro group to a nitroso group. The nitration process can be carried out using a mixture of concentrated sulfuric acid and nitric acid under controlled temperature conditions . The reduction step can be achieved using reagents such as sodium dithionite or zinc dust in the presence of an acid .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same nitration and reduction steps, with careful control of reaction conditions to ensure high yield and purity .
化学反应分析
Types of Reactions
5-Methoxy-2-nitrosophenol undergoes various chemical reactions, including:
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as halides or amines in the presence of a base.
Major Products Formed
Oxidation: 5-Methoxy-2-nitrophenol.
Reduction: 5-Methoxy-2-aminophenol.
Substitution: Various substituted phenols depending on the nucleophile used.
科学研究应用
5-Methoxy-2-nitrosophenol has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of heterocyclic compounds and other complex organic molecules.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of 5-Methoxy-2-nitrosophenol involves its interaction with molecular targets such as enzymes and receptors. The nitroso group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of enzyme activity . The compound can also generate reactive oxygen species (ROS) under certain conditions, contributing to its biological effects .
相似化合物的比较
Similar Compounds
5-Methoxy-2-nitrophenol: Similar in structure but with a nitro group instead of a nitroso group.
4-Methoxy-2-nitrosophenol: Similar but with the methoxy and nitroso groups in different positions on the phenol ring.
2-Methoxy-5-nitrosophenol: Another positional isomer with different placement of functional groups.
Uniqueness
5-Methoxy-2-nitrosophenol is unique due to its specific arrangement of functional groups, which imparts distinct chemical reactivity and biological activity compared to its isomers . This uniqueness makes it valuable for specific applications in research and industry.
属性
IUPAC Name |
5-methoxy-2-nitrosophenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO3/c1-11-5-2-3-6(8-10)7(9)4-5/h2-4,9H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNBFLAJNUZQUIK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)N=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2065674 | |
| Record name | Phenol, 5-methoxy-2-nitroso- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2065674 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13895-38-0 | |
| Record name | 5-Methoxy-2-nitrosophenol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13895-38-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Methoxy-2-nitrosophenol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013895380 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-Methoxy-2-nitrosophenol | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=75632 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Phenol, 5-methoxy-2-nitroso- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Phenol, 5-methoxy-2-nitroso- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2065674 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Nitrosoresorcinol 1-Monomethyl Ether | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 5-METHOXY-2-NITROSOPHENOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MLF4SH3Z89 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the key chemical behavior of 5-Methoxy-2-nitrosophenol?
A1: this compound readily forms metal chelates with various transition metals like Copper [], Cobalt [], Nickel [, ], and Iron []. This chelation behavior is attributed to the presence of the nitrosophenol group, which acts as a bidentate ligand, coordinating to the metal ion through both the oxygen of the nitroso group and the oxygen of the phenolic group.
Q2: How do solvents affect the properties of Nickel complexes with this compound?
A2: Studies show that the electronic spectra of Nickel(II) chelates with this compound exhibit solvent dependence []. This suggests that the solvent molecules likely interact with the chelate structure, influencing the energy levels within the complex and therefore altering its absorption properties.
Q3: Does temperature influence the behavior of metal complexes with this compound?
A3: Research indicates that while the electronic spectra of Nickel(II) chelates with this compound are temperature-dependent, those of Cobalt(III) chelates remain unaffected []. This difference might be attributed to variations in the coordination geometries, electronic configurations, and ligand field strengths of the respective metal complexes.
Q4: Can triphenylphosphine react with metal complexes of this compound?
A4: Yes, triphenylphosphine can deoxygenate the this compound ligand within its metal complexes [, ]. For instance, reacting triphenylphosphine with the Copper(II) complex leads to the formation of 2-amino-7-methoxy-3H-phenoxazin-3-one as a major organic product, along with the reduction of Copper(II) to a Copper(I) complex []. A similar reaction with the Zinc(II) complex yields bis(2-triphenylphosphiniminophenolato)zinc(II) []. This reaction highlights the potential of using triphenylphosphine as a deoxygenating agent in synthetic transformations involving such metal complexes.
Q5: Is there a way to determine the concentration of this compound in a solution?
A6: Yes, the dissociation constant of this compound in aqueous solutions and its partition coefficient between chloroform and water have been determined spectrophotometrically []. This information can be utilized to develop analytical methods for quantifying this compound in various solutions.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














